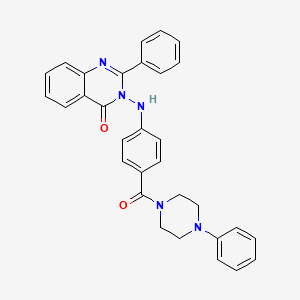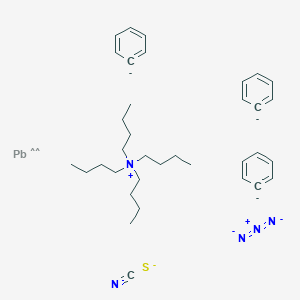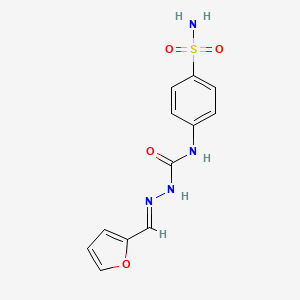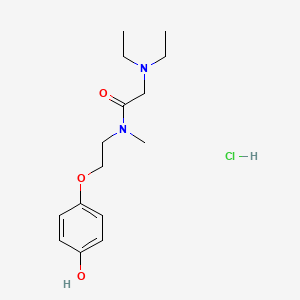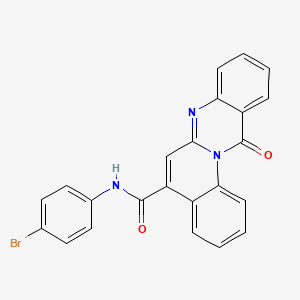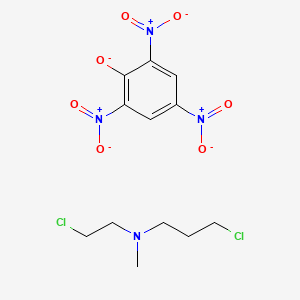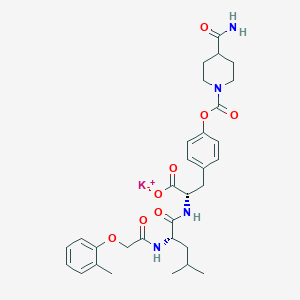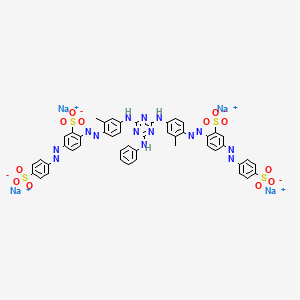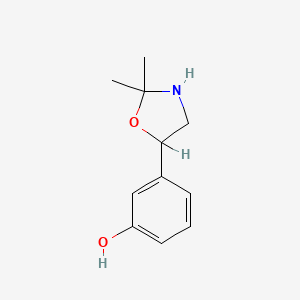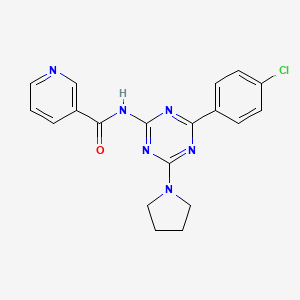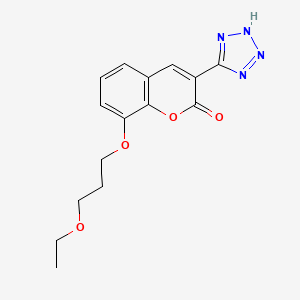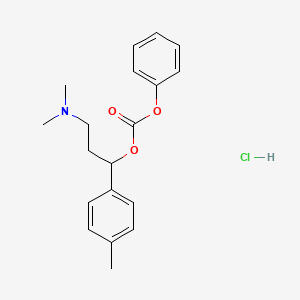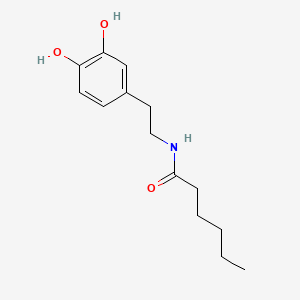
N-Caproyl dopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.
Métodos De Preparación
The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :
Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.
Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.
Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).
Análisis De Reacciones Químicas
N-caproyl dopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.
Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-caproyl dopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.
Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.
Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.
Mecanismo De Acción
The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .
Comparación Con Compuestos Similares
N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
N-caproyl-L-prolyl-L-tyrosine: A metabolite of this compound with similar neuroleptic activity.
Dopamine: The parent compound, which is a key neurotransmitter in the brain.
Polydopamine: A polymer formed from dopamine, used in various material science applications.
This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.
Propiedades
Número CAS |
930050-18-3 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Clave InChI |
ODJNGBZDRBDOLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


